

Application Notes & Protocols for Analytical Method Validation of Diosmin and Hesperidin Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

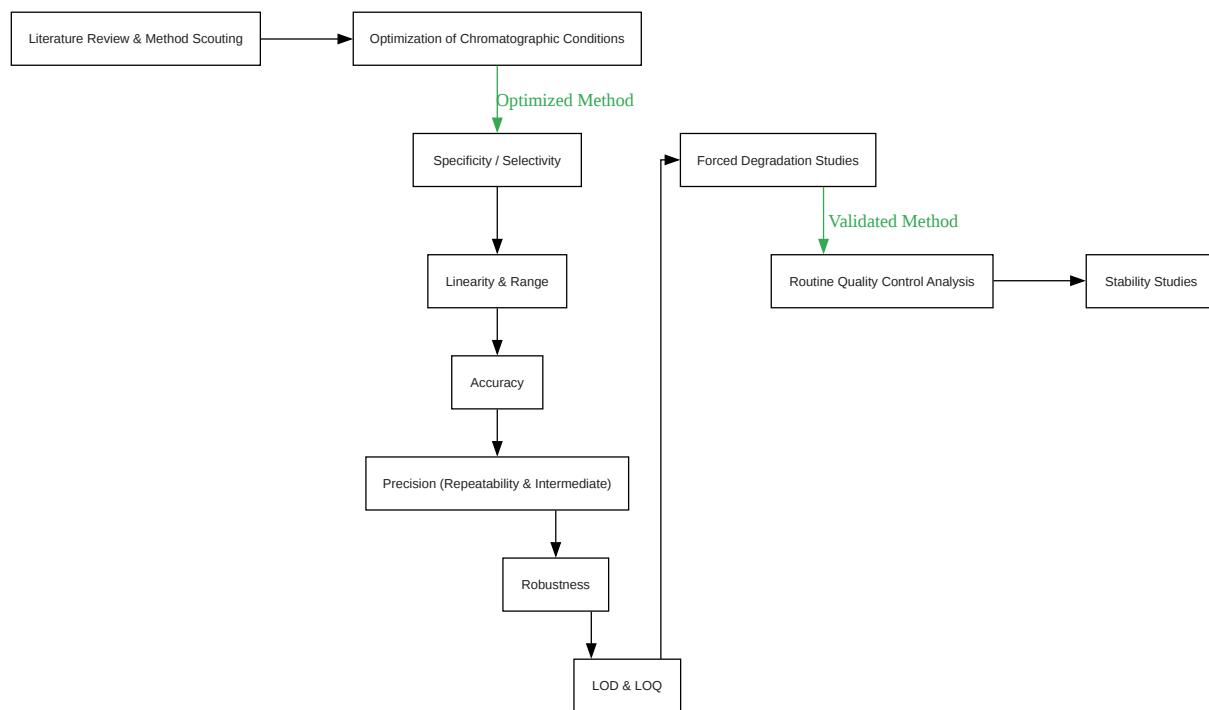
Compound of Interest

Compound Name: *Diosmin*

Cat. No.: *B1670713*

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for the simultaneous quantification of **diosmin** and hesperidin in tablet formulations. The protocols are based on established high-performance liquid chromatography (HPLC) methods and adhere to the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


Introduction

Diosmin and hesperidin are flavonoid compounds commonly used in combination for the treatment of chronic venous insufficiency and other vascular disorders.[\[6\]](#)[\[7\]](#) Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing these active ingredients. This document outlines a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of **diosmin** and hesperidin in tablets.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Analytical Method Overview

The described method utilizes RP-HPLC with UV detection for the separation and quantification of **diosmin** and hesperidin. Several studies have demonstrated the suitability of C8 and C18 columns for this purpose.[\[6\]](#)[\[8\]](#) The mobile phase typically consists of a mixture of an acidic aqueous solution and an organic solvent like methanol or acetonitrile.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Workflow for Analytical Method Validation

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of analytical method development, validation, and application.

Experimental Protocols

Materials and Reagents

- **Diosmin** and Hesperidin reference standards
- **Diosmin** and Hesperidin tablets
- HPLC grade methanol[6][7][9]
- HPLC grade acetonitrile
- Orthophosphoric acid[6][7] or Formic acid[8]
- HPLC grade water
- Excipients used in the tablet formulation (for placebo preparation)

Instrumentation and Chromatographic Conditions

The following tables summarize typical chromatographic conditions reported in the literature.

Table 1: Example Chromatographic Conditions

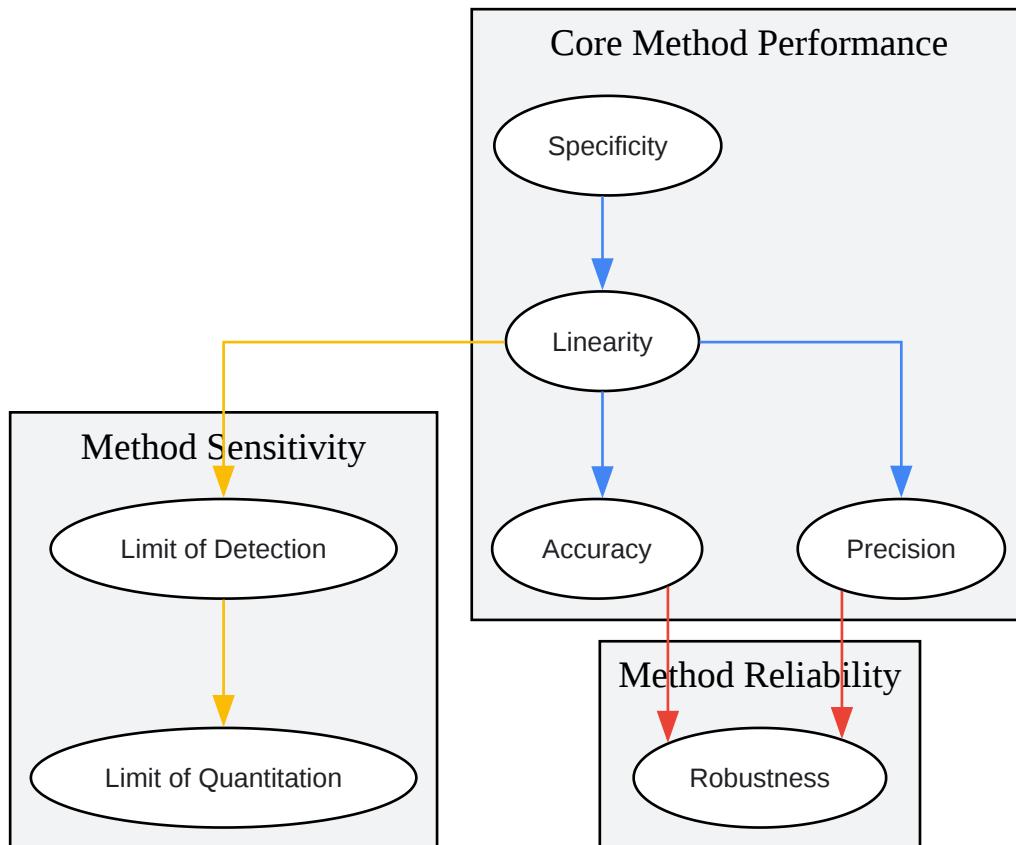
Parameter	Condition 1	Condition 2	Condition 3
HPLC System	Waters Symmetry C18	C8 column	ODS-3
Column Dimensions	100 mm x 4.6 mm, 2.6 μ m	75 mm x 4 mm, 5 μ m	100 mm x 4.6 mm, 3 μ m
Mobile Phase	0.1% Orthophosphoric acid:Methanol (60:40 v/v)[6][7]	0.05% Formic acid (pH 4.1):Methanol (58:42 v/v)[8]	Methanol:Water (40:60 v/v)[9]
Flow Rate	1.0 mL/min[6][7][9]	1.2 mL/min[8]	1.0 mL/min
Column Temperature	Ambient	30 °C[8]	30 °C
Detection Wavelength	280 nm[6][7]	280 nm[8]	280 nm[9]
Injection Volume	Not specified	5 μ L[8][10]	Not specified
Retention Time (Diosmin)	~6.05 min[6]	~4.5 min[8]	~9.4 min[9]
Retention Time (Hesperidin)	~8.56 min[6]	~2 min[8]	~6.6 min[9]

Preparation of Solutions

- Accurately weigh about 45 mg of **diosmin** and 5 mg of hesperidin working standards.[11]
- Transfer to a 10 mL volumetric flask.[11]
- Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.[11]
- Make up the volume with the diluent.[11]

Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 25% to 150% of the assay concentration).[11]

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
- Accurately weigh a portion of the powder equivalent to the average tablet weight.


- Transfer to a suitable volumetric flask.
- Add a portion of the diluent, sonicate for a specified time to ensure complete extraction of the analytes.
- Make up the volume with the diluent.
- Filter the solution through a 0.45 μm syringe filter before injection.

Prepare a placebo solution by mixing the excipients in the same proportion as in the tablet formulation and follow the same extraction procedure as for the sample solution.

Method Validation Protocol

The validation of the analytical method should be performed according to ICH Q2(R2) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Logical Relationship of Validation Parameters

[Click to download full resolution via product page](#)

Caption: Interdependencies of key analytical method validation parameters.

Specificity

- Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
- Procedure:
 - Inject the blank (diluent), placebo solution, standard solution, and sample solution.
 - Compare the chromatograms to ensure that there are no interfering peaks from the excipients at the retention times of **diosmin** and hesperidin.
 - Peak purity analysis using a photodiode array (PDA) detector can also be performed.

Linearity and Range

- Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
- Procedure:
 - Inject at least five different concentrations of the working standard solutions in triplicate.
 - Construct a calibration curve by plotting the peak area against the concentration.
 - Determine the correlation coefficient (r^2), y-intercept, and slope of the regression line.

Accuracy

- Objective: To determine the closeness of the test results obtained by the method to the true value.
- Procedure:

- Perform recovery studies by spiking a known amount of standard drug into the placebo solution at different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[9]
- Analyze the samples in triplicate at each level.
- Calculate the percentage recovery.

Precision

- Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
- Procedure:
 - Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and under the same experimental conditions.[11]
 - Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on different days, with different analysts, or on different equipment.
 - Calculate the relative standard deviation (%RSD) for the peak areas.

Robustness

- Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
- Procedure:
 - Introduce small variations in the chromatographic conditions, such as:
 - Flow rate (e.g., ± 0.1 mL/min).[9]
 - Mobile phase composition (e.g., $\pm 2\%$ organic phase).
 - Column temperature (e.g., ± 5 °C).[9]
 - Analyze the standard solution under each modified condition.

- Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Procedure:
 - These can be determined based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$
 - Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Forced Degradation Studies

- Objective: To assess the stability-indicating nature of the analytical method.
- Procedure:
 - Expose the drug product to various stress conditions as per ICH guidelines (Q1A/Q1B), including:[11]
 - Acid hydrolysis (e.g., 0.1 N HCl)[11][12][13]
 - Base hydrolysis (e.g., 0.1 N NaOH)[10][11][12][13]
 - Oxidative degradation (e.g., 3% H₂O₂)[11]
 - Thermal degradation[11][12][13]
 - Photolytic degradation[11][12][13]

- Analyze the stressed samples using the developed method.
- Evaluate the chromatograms for the separation of **diosmin** and hesperidin from any degradation products.

Data Presentation

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter	Acceptance Criteria	Example Result (Diosmin)	Example Result (Hesperidin)
Specificity	No interference at the retention time of the analytes.	Complies	Complies
Linearity (Correlation Coefficient, r^2)	≥ 0.998	0.9992	0.9983
Accuracy (%) Recovery	98.0% - 102.0%	99.5% - 101.5%	99.0% - 101.0%
Precision (% RSD)			
- Repeatability	$\leq 2.0\%$	0.33% [11]	0.18% [11]
- Intermediate Precision	$\leq 2.0\%$	< 1.0%	< 1.0%
Robustness	System suitability parameters should pass.	Complies	Complies
LOD	Report value	2.5 $\mu\text{g/mL}$ [14]	1.2 $\mu\text{g/mL}$ [14]
LOQ	Report value	5.5 $\mu\text{g/mL}$ [14]	3.5 $\mu\text{g/mL}$ [14]

Note: The example results are illustrative and may vary depending on the specific method and laboratory conditions.

Conclusion

The described RP-HPLC method, when validated according to the outlined protocol, is suitable for the routine quality control analysis of **diosmin** and hesperidin in combined tablet dosage forms. The method is specific, linear, accurate, precise, and robust, ensuring reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ijplsjournal.com [ijplsjournal.com]
- 8. Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. jprinfo.com [jprinfo.com]
- 10. scribd.com [scribd.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes & Protocols for Analytical Method Validation of Diosmin and Hesperidin Tablets]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670713#analytical-method-validation-for-diosmin-and-hesperidin-tablets>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com